molecular formula C14H24O B8622073 2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane CAS No. 84029-90-3

2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane

Cat. No. B8622073
CAS RN: 84029-90-3
M. Wt: 208.34 g/mol
InChI Key: SCWCQOUPVCAQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84029-90-3

Product Name

2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane

InChI

InChI=1S/C14H24O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h11-12H,1,6-9H2,2-5H3

InChI Key

SCWCQOUPVCAQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(=C)C1CCC2(C)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

120 g (0.563 mol) of dihydro-α-ionone, 65 g (0.612 mol) of trimethyl orthoformate and 200 ml of methylene chloride are treated dropwise while stirring during 15 minutes with a solution of 8 g of boron trifluoride etherate in 60 ml of methylene chloride and the mixture is subsequently held under reflux for 105 minutes. The reaction mixture is cooled and poured into 500 ml of a 5% aqueous potassium hydroxide solution. After the addition of 500 ml of methylene chloride and vigorous intermixing the phases are separated, the organic phase is washed with water and the solvent is distilled off. The residue (197.1 g) is fractionated in a vacuum over a 15 cm Widmer column. There are obtained 100.2 g of product of b.p. 44°-47°/0.06-0.07 mbar (yield 87% of theory based on pure dihydro-α-ionone) as a colorless liquid which contains 72.3% of exo isomer and 20.1% of endo isomer of the desired bicyclo-nonane.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
87%

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